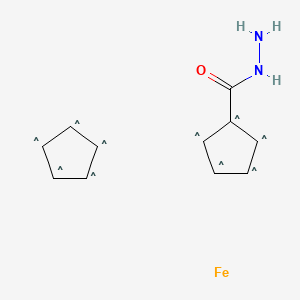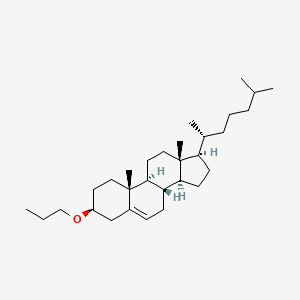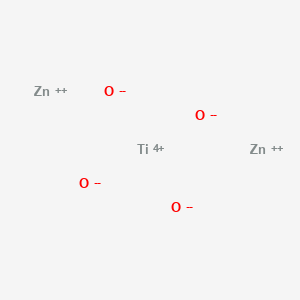
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is a complex carbohydrate derivative It is a benzoate ester of a disaccharide composed of alpha-D-glucopyranoside and beta-D-fructofuranosyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and benzoate esterification. The process typically starts with the protection of hydroxyl groups on the glucose and fructose units, followed by glycosylation to form the disaccharide. The final step involves the esterification of the disaccharide with benzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach compared to traditional chemical synthesis . Enzymatic methods utilize specific enzymes to catalyze the formation of the disaccharide and its subsequent esterification.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester back to the alcohol form.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate has several scientific research applications:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of drug delivery systems and as a surfactant-based permeation enhancer.
Mecanismo De Acción
The compound exerts its biological effects through various mechanisms. It modulates the expression of genes involved in inflammation and oxidative stress. Additionally, it activates signaling pathways such as the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.
Comparación Con Compuestos Similares
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: A surfactant-based permeation enhancer used in drug delivery systems.
Sucrose: A common disaccharide composed of glucose and fructose units.
Trehalose: A disaccharide consisting of two glucose units, known for its stability and protective properties.
Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Benzoate is unique due to its benzoate ester group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
12738-64-6 |
|---|---|
Fórmula molecular |
C19H26O12 |
Peso molecular |
446.4 |
Nombre IUPAC |
benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |
SMILES |
C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








